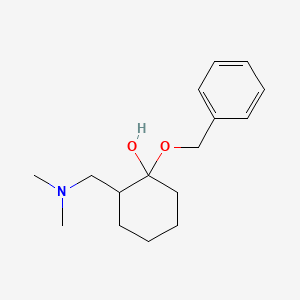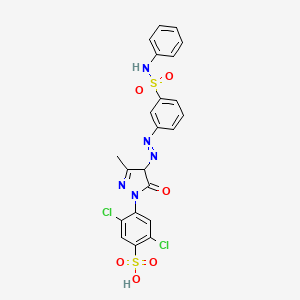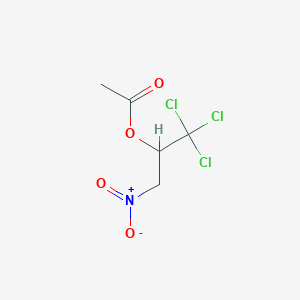
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is a chemical compound with the molecular formula C5H6Cl3NO4. It is known for its unique structure, which includes a trichloromethyl group and a nitro group attached to a propan-2-yl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate typically involves the reaction of trichloropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the nitration process. The resulting product is then acetylated using acetic anhydride to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trichloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with a double bond instead of an acetate group.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: Contains a nitro group and a trichloromethyl group but with a different backbone
Uniqueness
(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is unique due to its combination of a trichloromethyl group and a nitro group on a propan-2-yl acetate backbone. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Propiedades
Número CAS |
761-07-9 |
|---|---|
Fórmula molecular |
C5H6Cl3NO4 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
(1,1,1-trichloro-3-nitropropan-2-yl) acetate |
InChI |
InChI=1S/C5H6Cl3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3 |
Clave InChI |
IZCQFYTXKWWSMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


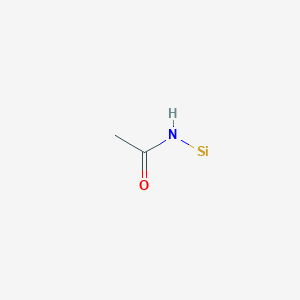

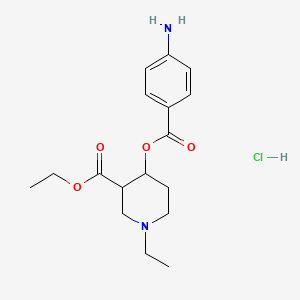
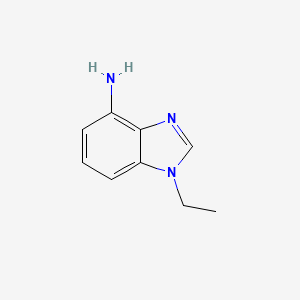
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
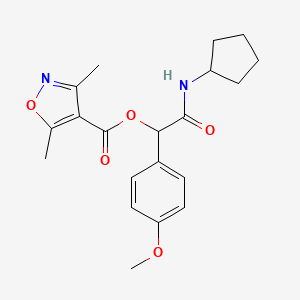
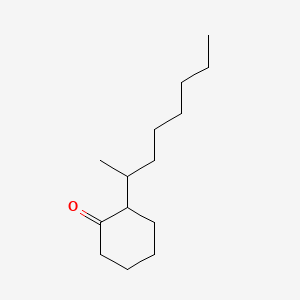
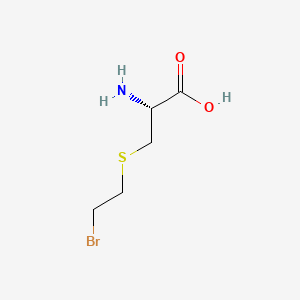
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
